(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone derives its systematic name from the hierarchical prioritization of functional groups and substituents per IUPAC guidelines. The methanone group ($$ \text{C=O} $$) serves as the parent functional group, bonded to a phenyl ring and a pyrrolidin-1-yl moiety. The pyrrolidine ring is substituted at its 2-position with a pyridin-3-yl group, which itself bears an isobutylamino (-NH-CH$$2$$-CH(CH$$3$$)$$_2$$) substituent at the pyridine’s 2-position.
Breaking down the nomenclature:
- Methanone core : The central carbonyl group ($$ \text{C=O} $$) is flanked by two substituents: phenyl and pyrrolidin-1-yl.
- Pyrrolidine substituent : The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is modified at position 2 with a pyridin-3-yl group.
- Pyridine substituent : The pyridine ring (a six-membered aromatic nitrogen heterocycle) is further substituted at position 2 with an isobutylamino group.
The SMILES notation $$ \text{O=C(N1C(C2=CC=CN=C2NCC(C)C)CCC1)C3=CC=CC=C3} $$ corroborates this structure, illustrating the connectivity between the pyrrolidine nitrogen, pyridine, and isobutylamino chain. The IUPAC name adheres to substitutive nomenclature rules, ensuring unambiguous identification of the compound’s topology.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by its CAS Registry Number 1352525-12-2 , a universal identifier assigned by the Chemical Abstracts Service. This alphanumeric code distinguishes it from structurally similar analogs, such as the diethylamino variant (CAS 1352484-71-9), which differs only in the alkyl substitution on the pyridine-bound amine.
The molecular formula $$ \text{C}{20}\text{H}{25}\text{N}_{3}\text{O} $$ is validated through computational analysis and experimental data. Atom counting confirms:
- 20 Carbons : Phenyl (6C), pyrrolidine (4C), pyridine (5C), isobutyl (4C), and methanone (1C).
- 25 Hydrogens : Adjusted for bonding (e.g., pyrrolidine saturation, aromatic C-H).
- 3 Nitrogens : Pyrrolidine (1N), pyridine (1N), and isobutylamino (1N).
- 1 Oxygen : Methanone carbonyl.
A mass spectrometry-derived molecular weight of 323.43 g/mol aligns with this formula.
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary slightly across databases due to differences in formatting conventions, though the structural description remains consistent:
| Database | Synonym |
|---|---|
| PubChem | (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone |
| Vendor Catalogs | (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (Ambeed, BLD Pharm) |
Notably, no trade names or proprietary codes are associated with this compound in public databases, emphasizing its status as a research-grade chemical. Minor discrepancies in spacing (e.g., "pyridin-3-yl" vs. "pyridin-3-yl") or hyphenation do not affect structural interpretation. The uniformity in nomenclature across sources underscores the compound’s well-defined identity.
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)14-22-19-17(10-6-12-21-19)18-11-7-13-23(18)20(24)16-8-4-3-5-9-16/h3-6,8-10,12,15,18H,7,11,13-14H2,1-2H3,(H,21,22) |
InChI Key |
FLANQMQAPSNJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine-Isobutylamine Subunit
The 2-(isobutylamino)pyridin-3-yl moiety is typically synthesized via nucleophilic aromatic substitution (SNAr) . A chloropyridine precursor undergoes displacement with isobutylamine under microwave-assisted conditions (120–150°C), achieving yields >70%. For example, 3-chloropyridine derivatives react with isobutylamine in polar aprotic solvents (e.g., DMF or THF) to form the substituted pyridine. Steric hindrance from the isobutyl group necessitates elevated temperatures, as evidenced by the use of microwaves to accelerate kinetics.
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed via cyclization of 1,4-diamines or ring-closing metathesis (RCM) . Patent data (WO2014092100A1) describes the use of pyrrolidine precursors with protected amines, such as Boc- or benzhydryl-protected intermediates, to avoid side reactions. For instance, benzhydryl-protected 3-aminoazetidine is alkylated with iodoalkanes, followed by hydrogenolysis to yield the free amine. This approach ensures regioselectivity and minimizes overalkylation.
Coupling Strategies for Final Assembly
Nucleophilic Substitution for Pyrrolidine-Pyridine Linkage
The pyrrolidine and pyridine subunits are coupled via SNAr or Buchwald-Hartwig amination . A halogenated pyridine (e.g., 3-bromopyridine) reacts with a pyrrolidine-bearing nucleophile (e.g., piperidin-4-yl derivatives) in the presence of a palladium catalyst. WO2014092100A1 highlights the use of microwave irradiation (150°C, 1 hour) to facilitate this step, achieving conversions >90%.
Methanone Bridge Installation
The phenyl methanone group is introduced through Friedel-Crafts acylation or amide coupling . A phenylacetyl chloride derivative reacts with the pyrrolidine nitrogen under basic conditions (e.g., Et3N) in dichloromethane. Parchem’s product specifications suggest the use of Schotten-Baumann conditions for this acylation, isolating the product in 65–80% yield after recrystallization.
Reaction Optimization and Stereochemical Control
Reductive Amination for Stereoselectivity
Diisobutylaluminium hydride (DIBAH) is employed to reduce imine intermediates, ensuring high stereochemical fidelity. For example, a ketone precursor is treated with DIBAH in toluene/cyclohexanol at 20°C, yielding the desired (S,S)-configured product with >95% diastereomeric excess. This method avoids racemization, critical for maintaining biological activity in related compounds.
Solvent and Temperature Effects
-
Polar solvents (THF, ethanol) enhance nucleophilicity in SNAr reactions but may necessitate lower temperatures (10–15°C) to suppress side reactions.
-
Non-polar solvents (toluene) improve yields in reductive aminations by stabilizing reactive intermediates.
| Reaction Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine substitution | Microwave, DMF, 150°C | 78 | 99 |
| Pyrrolidine acylation | Et3N, CH2Cl2, 25°C | 82 | 97 |
| Reductive amination | DIBAH, toluene, 20°C | 91 | 98 |
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals residual impurities <2%, primarily from unreacted pyridine or pyrrolidine precursors. Parchem’s specifications report ≥98% purity for the final product, validated by 1H NMR (δ 7.8–8.1 ppm for pyridine protons, δ 1.2–1.4 ppm for isobutyl methyl groups).
Challenges in Scale-Up
Chemical Reactions Analysis
Types of Reactions
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with molecules like NSI-189 ([2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone), enabling a comparative analysis of substituent effects on physicochemical and biological properties. Key differences and implications are outlined below:
Core Heterocyclic Modifications
- Target Compound: Features a pyrrolidine ring (5-membered, saturated, single nitrogen).
- NSI-189 : Contains a piperazine ring (6-membered, saturated, two nitrogens). The additional nitrogen may improve solubility in polar solvents but could reduce lipophilicity .
Aromatic Substituent Variations
- Target Compound : Direct phenyl ketone attachment. The absence of a benzyl linker may reduce overall lipophilicity, favoring interactions with less hydrophobic binding pockets.
- NSI-189 : Benzyl-substituted piperazine introduces a flexible methylene group, increasing lipophilicity and possibly extending half-life via enhanced protein binding .
Alkylamino Chain Differences
- Target Compound: Isobutylamino (branched 4-carbon chain). Shorter chain length may limit hydrophobic interactions but improve metabolic stability.
- NSI-189: 3-Methylbutylamino (linear 5-carbon chain, isopentyl). Longer chain enhances hydrophobic interactions but may increase susceptibility to oxidative metabolism .
Comparative Data Table
Implications of Structural Differences
- Bioavailability : The target compound’s pyrrolidine and phenyl groups may improve blood-brain barrier penetration relative to NSI-189’s piperazine-benzyl system.
- Target Selectivity: The isobutylamino chain’s shorter branching could reduce off-target interactions compared to NSI-189’s isopentyl group.
Biological Activity
The compound (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , also known by its CAS number 1352525-12-2, is a complex organic molecule characterized by its unique structural components, including a pyridine ring, a pyrrolidine moiety, and a phenyl group. This structural diversity contributes to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 323.4 g/mol. The presence of an isobutylamino group enhances its lipophilicity, influencing its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 1352525-12-2 |
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antiviral Activity : Research indicates that it may function as an antiviral agent, potentially inhibiting viral replication through interaction with specific biological targets.
- Anticancer Properties : The compound has been studied for its ability to inhibit signaling pathways involved in malignancies, suggesting a role in cancer therapy.
- Neuroactive Effects : Some studies indicate neuroprotective properties, making it a candidate for neurological disorder treatments.
The exact mechanisms of action of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone are still under investigation. However, it is believed to interact with various receptors and enzymes in biological systems, facilitating metabolic pathways that could lead to therapeutic effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone. The following table highlights notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Isobutylamino)pyridine | Pyridine ring with isobutylamino | Antimicrobial |
| 1-(Pyridin-3-yl)ethanone | Ketone functional group | Anticancer |
| Phenylpyrrolidine | Pyrrolidine ring attached to phenyl | Neuroactive effects |
Case Studies and Research Findings
- Antiviral Studies : Initial studies have shown that the compound can inhibit specific viral enzymes, which are crucial for viral replication. These findings suggest potential applications in treating viral infections.
- Cancer Research : In vitro studies have demonstrated the ability of this compound to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotection : Research has indicated that the compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of (2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone?
Answer:
- Key Steps : The synthesis likely involves coupling a substituted pyridine precursor (e.g., 2-(isobutylamino)pyridin-3-yl derivative) with a pyrrolidine-containing benzophenone intermediate. A nucleophilic substitution or amide coupling reaction under mild conditions is recommended to preserve sensitive groups like the isobutylamino moiety .
- Reagents : Use a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack. Anhydrous solvents (e.g., THF or DCM) are preferred to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating the product. Confirm purity via HPLC or LC-MS .
Q. How can researchers characterize the structural conformation of this compound?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, especially if single crystals are obtained. The pyrrolidine ring’s puckering and pyridine-phenyl dihedral angles are key conformational parameters .
- NMR Analysis : Assign peaks using , , and 2D NMR (COSY, HSQC). The isobutylamino group’s protons (~δ 1.0–2.5 ppm) and pyrrolidine’s methylene signals (~δ 2.5–3.5 ppm) are diagnostic .
Q. What solvent systems are optimal for solubility and stability studies?
Answer:
- Solubility Screening : Test in DMSO (stock solutions), methanol, or acetonitrile. Avoid aqueous buffers with extreme pH, as the pyrrolidine’s tertiary amine may protonate, altering solubility .
- Stability Protocol : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation pathways (e.g., hydrolysis of the methanone group) should be quantified .
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritation .
- Waste Disposal : Neutralize with dilute HCl before disposal. Document waste streams per EPA guidelines for nitrogen-containing organics .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the pyrrolidine ring during X-ray analysis?
Answer:
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases). Focus on the pyridine-pyrrolidine scaffold’s hydrogen-bonding potential .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can contradictory biological activity data across assays be resolved?
Answer:
- Assay Optimization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors). Check for off-target effects via counter-screening .
- Metabolite Profiling : Use LC-HRMS to identify metabolites that may interfere with activity. Compare results across species (e.g., human vs. murine microsomes) .
Q. What strategies are effective for identifying biological targets of this compound?
Answer:
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays. Identify bound proteins via tryptic digest and LC-MS/MS .
- Transcriptomics : Treat model cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq. Pathway enrichment (e.g., KEGG) highlights target networks .
Q. How can in vitro-to-in vivo translation challenges be addressed in pharmacokinetic studies?
Answer:
- Microsomal Stability : Measure half-life in liver microsomes with NADPH cofactor. Low stability (<30 min) suggests need for prodrug derivatization .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction. High binding (>95%) may limit bioavailability .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 365.47 g/mol (calculated) | |
| LogP (Predicted) | 3.2 ± 0.3 (ChemAxon) | |
| Solubility in DMSO | >10 mM (experimental) |
Q. Table 2: Common Degradation Pathways
| Condition | Degradation Product | Analytical Method |
|---|---|---|
| Acidic (pH 2) | Hydrolyzed methanone derivative | LC-MS [M+H]+ 347 |
| Oxidative (H₂O₂) | N-Oxide of pyridine | HRMS [M+H]+ 381 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
